molecular formula C5H8NO4- B555774 (R)-(-)-2-Amino-2-methylbutanedioic acid CAS No. 14603-76-0

(R)-(-)-2-Amino-2-methylbutanedioic acid

Cat. No.: B555774
CAS No.: 14603-76-0
M. Wt: 146.12 g/mol
InChI Key: CWAYDJFPMMUKOI-RXMQYKEDSA-M
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Description

®-(-)-2-Amino-2-methylbutanedioic acid is a chiral amino acid derivative. It is an enantiomer, meaning it has a non-superimposable mirror image. The compound is characterized by its specific spatial arrangement of atoms, which is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Amino-2-methylbutanedioic acid typically involves the resolution of racemic mixtures. This can be achieved through various methods, including the use of chiral reagents to form diastereomeric salts, which can then be separated based on their differing physical properties . Another common method involves chromatographic techniques where a chiral stationary phase is used to separate the enantiomers .

Industrial Production Methods

Industrial production of ®-(-)-2-Amino-2-methylbutanedioic acid often employs biocatalysis, where enzymes are used to selectively produce the desired enantiomer. This method is preferred due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Amino-2-methylbutanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.

    Reduction: Reducing agents can be used to convert the carboxyl groups into alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.

Scientific Research Applications

®-(-)-2-Amino-2-methylbutanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Amino-2-methylbutanedioic acid: The enantiomer of ®-(-)-2-Amino-2-methylbutanedioic acid.

    2-Amino-3-methylbutanoic acid: A structural isomer with different spatial arrangement of atoms.

Uniqueness

®-(-)-2-Amino-2-methylbutanedioic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications where enantioselectivity is crucial .

Properties

CAS No.

14603-76-0

Molecular Formula

C5H8NO4-

Molecular Weight

146.12 g/mol

IUPAC Name

(2R)-2-azaniumyl-2-methylbutanedioate

InChI

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1

InChI Key

CWAYDJFPMMUKOI-RXMQYKEDSA-M

SMILES

CC(CC(=O)O)(C(=O)O)N

Isomeric SMILES

C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+]

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])[NH3+]

Synonyms

ALPHA-METHYL-D-ASP; 14603-76-0; D-ASPARTICACID,2-METHYL-; (R)-(-)-2-AMINO-2-METHYLBUTANEDIOICACID; AmbotzHAA7540; A-METHYL-D-ASP; D-Asparticacid,2-methyl-,hydrochloride(1:1); AC1ODU4O; 2-Methyl-D-asparticacid; H-A-ME-D-ASP-OH; H-ALPHA-ME-D-ASP-OH; SCHEMBL1875520; CTK4C3558; (R)-A-METHYLASPARTICACID; MolPort-003-844-548; ZINC1655433; (R)-ALPHA-METHYLASPARTICACID; AB04906; (2R)-2-amino-2-methylbutanedioicacid; DB-018060; (2R)-2-AMINO-2-METHYLSUCCINICACID; FT-0634731; FT-0637111; (R)-2-AMINO-2-METHYLPROPANEDIOICACID

Origin of Product

United States

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